hexanedioic acid;1-(1H-indol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid;1-(1H-indol-5-yl)ethanamine typically involves the reaction of hexanedioic acid with 1-(1H-indol-5-yl)ethanamine under specific conditions. One common method is to dissolve both reactants in a suitable solvent, such as ethanol or methanol, and then heat the mixture to promote the reaction. The reaction may be catalyzed by an acid or base to increase the yield and rate of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid;1-(1H-indol-5-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
Hexanedioic acid;1-(1H-indol-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of hexanedioic acid;1-(1H-indol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Hexanedioic acid;1-(1H-indol-5-yl)ethanamine can be compared with other similar compounds, such as:
Hexanedioic acid;1-(1H-indol-3-yl)ethanamine: This compound has the indole group attached at the 3-position instead of the 5-position, leading to different chemical and biological properties.
Hexanedioic acid;1-(1H-indol-2-yl)ethanamine: The indole group is attached at the 2-position, which also affects its reactivity and applications.
Hexanedioic acid;1-(1H-indol-4-yl)ethanamine: The indole group is attached at the 4-position, resulting in unique characteristics compared to the 5-position derivative.
Properties
Molecular Formula |
C26H34N4O4 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
hexanedioic acid;1-(1H-indol-5-yl)ethanamine |
InChI |
InChI=1S/2C10H12N2.C6H10O4/c2*1-7(11)8-2-3-10-9(6-8)4-5-12-10;7-5(8)3-1-2-4-6(9)10/h2*2-7,12H,11H2,1H3;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
XFDBIIBTWDDKML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC=C2)N.CC(C1=CC2=C(C=C1)NC=C2)N.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.